Cas no 2138272-18-9 (N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine)

N-[[2-(Difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine is a fluorinated cyclopropylamine derivative characterized by its unique structural features, including a difluoromethyl-substituted cyclopropane ring and a tertiary amine moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a building block for bioactive molecules. The difluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropane ring contributes to conformational rigidity, influencing binding interactions. The tertiary amine functionality may facilitate solubility and further derivatization. Its well-defined synthetic pathway and high purity make it suitable for exploratory studies in drug discovery and crop protection applications.
N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine structure
2138272-18-9 structure
Product Name:N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine
CAS No:2138272-18-9
MF:C9H17F2N
MW:177.234789609909
CID:5301271
Update Time:2025-10-29

N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • tert-butyl({[2-(difluoromethyl)cyclopropyl]methyl})amine
    • N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine
    • Cyclopropanemethanamine, 2-(difluoromethyl)-N-(1,1-dimethylethyl)-
    • Inchi: 1S/C9H17F2N/c1-9(2,3)12-5-6-4-7(6)8(10)11/h6-8,12H,4-5H2,1-3H3
    • InChI Key: SVNWTZGAQBWZNX-UHFFFAOYSA-N
    • SMILES: FC(C1CC1CNC(C)(C)C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 151
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12

N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine Pricemore >>

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Additional information on N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine

Comprehensive Overview of N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine (CAS No. 2138272-18-9)

In the rapidly evolving field of organic chemistry and pharmaceutical research, N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine (CAS No. 2138272-18-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its difluoromethyl cyclopropyl moiety and tert-butylamine group, represents a promising candidate for various scientific and industrial uses. Researchers and professionals frequently search for terms like "difluoromethyl cyclopropyl derivatives," "tert-butylamine applications," and "CAS 2138272-18-9 uses," reflecting the growing interest in this molecule.

The molecular structure of N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine combines a cyclopropyl ring with a difluoromethyl group, which is known to enhance metabolic stability and bioavailability in drug design. This feature aligns with current trends in medicinal chemistry, where fluorinated compounds are increasingly explored for their improved pharmacokinetic profiles. Searches for "fluorinated cyclopropanes in drug discovery" and "bioavailability enhancement techniques" highlight the relevance of such compounds in modern research.

From a synthetic perspective, CAS No. 2138272-18-9 offers intriguing possibilities for the development of novel intermediates. Its tert-butylamine component is a versatile building block in organic synthesis, often employed in the creation of agrochemicals, fragrances, and specialty chemicals. Industry professionals often inquire about "tert-butylamine derivatives synthesis" and "cyclopropylmethylamine applications," underscoring the compound's utility in diverse fields. The incorporation of fluorine atoms further expands its potential, as fluorinated compounds are prized for their ability to modulate electronic and steric properties.

In the context of sustainability and green chemistry, N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine presents opportunities for eco-friendly innovations. The demand for "sustainable fluorinated compounds" and "green synthesis methods" has risen sharply, driven by regulatory pressures and environmental concerns. Researchers are exploring catalytic processes and solvent-free reactions to produce such molecules efficiently, minimizing waste and energy consumption. This aligns with global initiatives to reduce the carbon footprint of chemical manufacturing.

The analytical characterization of CAS 2138272-18-9 involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are critical for confirming the compound's purity and structural integrity, which are essential for its application in high-value industries. Queries like "NMR analysis of fluorinated cyclopropanes" and "mass spectrometry of tert-butylamine derivatives" are common among analytical chemists seeking to validate their findings. The compound's unique spectral signatures, attributable to its difluoromethyl and cyclopropyl groups, make it a fascinating subject for spectroscopic studies.

Looking ahead, N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine holds promise for future innovations in material science and nanotechnology. Its structural features could be leveraged to design advanced polymers, coatings, or nanomaterials with tailored properties. Searches for "fluorinated polymers" and "cyclopropane-based materials" reflect the interdisciplinary interest in such applications. As research continues, this compound may unlock new possibilities in fields ranging from electronics to biomedical engineering.

In summary, N-[[2-(difluoromethyl)cyclopropyl]methyl]-2-methylpropan-2-amine (CAS No. 2138272-18-9) is a multifaceted compound with broad potential across scientific and industrial domains. Its combination of a difluoromethyl cyclopropyl scaffold and a tert-butylamine group positions it as a valuable asset in drug discovery, synthetic chemistry, and material science. By addressing current trends such as sustainability, bioavailability, and advanced characterization, this molecule exemplifies the intersection of innovation and practicality in modern chemistry.

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